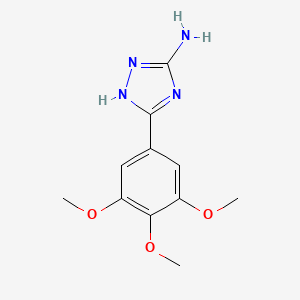

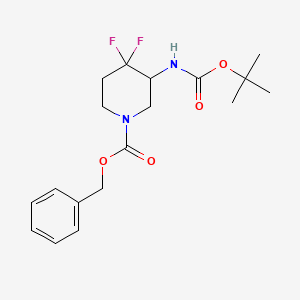

![molecular formula C13H9F3N4O B2897179 5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 361368-95-8](/img/structure/B2897179.png)

5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, which could include “5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine”, has been achieved using 3-Amino-5-trifluoromethyl-1,2,4-triazole. This compound reacts with acrylonitrile derivatives and various 1,3-dicarbonyl compounds .Scientific Research Applications

Antimicrobial Applications

This compound has shown promising results in the field of antimicrobial research. It has been utilized in the synthesis of novel triazolo[1,5-a]pyrimidines that exhibit significant antibacterial activity against standard bacteria and multidrug-resistant clinical isolates . These compounds have been tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), indicating their potential as bacteriostatic agents. Their high selectivity index suggests a good safety profile, making them suitable for further development as antimicrobial agents.

Medicinal Chemistry: Anticancer and Neurodegenerative Diseases

In medicinal chemistry, triazolo[1,5-a]pyrimidine derivatives, including our compound of interest, are known for a wide range of pharmacological activities. They have been explored for their anticancer properties . Additionally, they hold promise as candidate treatments for Alzheimer’s disease and related neurodegenerative tauopathies due to their ability to stabilize microtubules .

Agricultural Chemistry: Pesticides and Fungicides

The antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives extend to agricultural applications as well. These compounds can be developed into pesticides and fungicides to protect crops from bacterial and fungal pathogens, thereby enhancing crop yield and food security .

Material Science: Fluorinated Compounds

In material science, the trifluoromethyl group present in our compound is of particular interest. It is used to modify the properties of materials, such as increasing their resistance to degradation or altering their electronic characteristics. The synthesis of fluorinated poly-substituted triazolo[1,5-a]pyrimidine derivatives showcases the potential of this compound in developing new materials with desirable properties .

Chemical Synthesis: Green Chemistry

The compound has been employed in green chemistry approaches for synthesizing triazolo[1,5-a]pyrimidine derivatives. These methods emphasize the use of environmentally benign catalysts, like lemon juice, and aim to reduce the environmental impact of chemical synthesis .

Environmental Science: Bioisosteres and Solubility Modifiers

In environmental science, the trifluoromethyl group in the compound is used as a bioisostere to create derivatives that can replace more harmful substances in various applications. It is also used to adjust the solubility of molecules, which can be crucial in the development of environmentally friendly solvents and reagents .

Mechanism of Action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is microtubules (MTs) . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound interacts with microtubules at distinct binding sites within the MT structure . The interaction can produce different cellular responses depending on the substitution pattern . The compound’s mode of action is primarily through its interaction with these binding sites, leading to changes in the microtubule dynamics .

Biochemical Pathways

The compound affects the biochemical pathways associated with microtubule dynamics. By interacting with microtubules, it can disrupt their normal function, leading to alterations in cell shape, motility, and intracellular transport . The downstream effects of these changes can vary, but they often result in the inhibition of cell division and growth .

Result of Action

The compound has shown promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates . It has been found to have better minimum inhibitory concentration (MIC) values towards the tested MDR strains compared to reference drugs . The most active compounds showed a high selectivity index towards antimicrobial activity against K. pneumoniae and MRSA1 compared to mammalian cells, suggesting a good safety profile .

properties

IUPAC Name |

5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4O/c1-21-9-4-2-8(3-5-9)10-6-11(13(14,15)16)20-12(19-10)17-7-18-20/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAQQXHUBOANMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

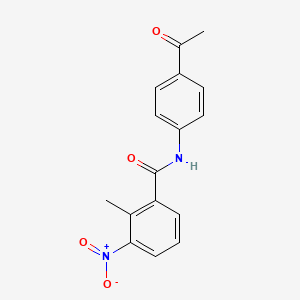

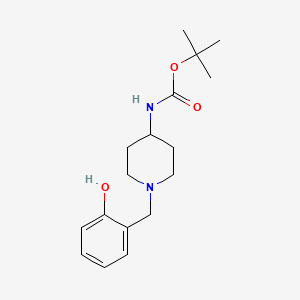

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

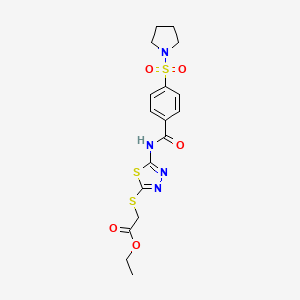

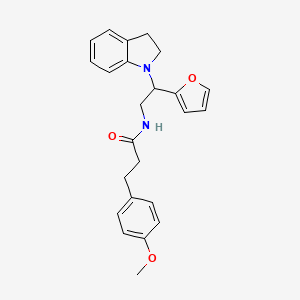

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)

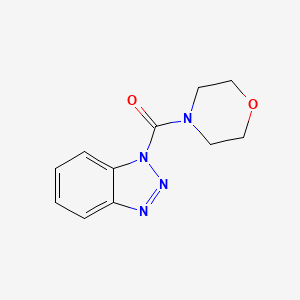

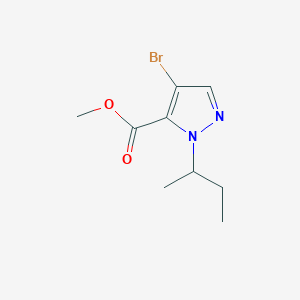

![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)